(4-Fluoro-6-methoxypyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluoro group at the 4-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 4-fluoro-6-methoxypyridine with a suitable organolithium or Grignard reagent, followed by treatment with a boron-containing reagent such as trimethyl borate or boron trichloride .
Industrial Production Methods
Industrial production methods for boronic acids often involve hydroboration of alkenes or alkynes, followed by oxidation or other functional group transformations. The specific conditions and reagents used can vary depending on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Scientific Research Applications
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the fluoro substituent.
2-Fluoro-6-methoxypyridin-3-yl)boronic acid: Similar structure but with the fluoro group at a different position.
Uniqueness
The presence of both fluoro and methoxy groups in (4-Fluoro-6-methoxypyridin-3-yl)boronic acid provides unique electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C6H7BFNO3 |
---|---|
Molecular Weight |
170.94 g/mol |
IUPAC Name |
(4-fluoro-6-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
FDXKOQWIUUEECK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)OC)(O)O |
Origin of Product |
United States |
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